Baogongteng C
Overview
Description
Baogongteng C is an alkaloid compound derived from the herbs of Erycibe hainanensis Merr. It is one of the major toxic chemical compounds found in the Erycibe species, alongside Baogongteng A . This compound has a molecular formula of C7H13NO2 and a molecular weight of 143.18 g/mol . This compound is known for its significant biological activities and has been the subject of various pharmacological studies.
Mechanism of Action
Target of Action
The primary target of 8-Azabicyclo[3.2.1]octane-2,6-diol is the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The compound interacts with its targets through a process of enantioselective construction . This process involves either the enantioselective desymmetrization of achiral tropinone derivatives or the enantioselective de novo construction of the basic tropane scaffold . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
Biochemical Pathways
The affected biochemical pathway involves the synthesis of tropane alkaloids . The compound plays a crucial role in the formation of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the tropane alkaloids . This process is achieved through two rounds of decarboxylative condensation by malonyl-CoA .
Pharmacokinetics
The pharmacokinetics of 8-Azabicyclo[32The compound’s structure, which includes a bicyclic backbone, provides additional rigidity to the molecular structure . This feature is important in medicinal chemistry and may influence the compound’s ADME properties .
Result of Action
The compound’s action results in the formation of the 8-azabicyclo[3.2.1]octane scaffold, which is integral to the synthesis of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . In addition, the compound has been observed to have agonist activity in κ-opioid receptors (KOR) and cytotoxic activity on different tumor cell lines .
Action Environment
The action of 8-Azabicyclo[3.2.1]octane-2,6-diol can be influenced by environmental factors. For instance, further processing of solid materials may result in the formation of combustible dusts . Additionally, the compound’s reactions are typically performed in flame-dried glassware under an atmosphere of dry argon or nitrogen .
Preparation Methods
Synthetic Routes and Reaction Conditions: Baogongteng C can be isolated from the herbs of Erycibe hainanensis Merr. The extraction process typically involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified using high-performance liquid chromatography (HPLC) with a mobile phase of methanol and 0.5% acetic acid in water, under gradient elution conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Erycibe hainanensis Merr. The process includes solvent extraction, followed by purification using HPLC. The compound is then crystallized and dried to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Baogongteng C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Baogongteng C has a wide range of scientific research applications:
Comparison with Similar Compounds
Baogongteng A: Another major alkaloid from Erycibe species with similar biological activities.
Scopolamine: A well-known cholinergic agent used in medicine for its effects on the nervous system.
Baogongteng C stands out due to its specific applications in pharmacological research and its potential therapeutic benefits in treating conditions like glaucoma.
Properties
IUPAC Name |
8-azabicyclo[3.2.1]octane-2,6-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-6-2-1-4-7(10)3-5(6)8-4/h4-10H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGXZOVMAQJBDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CC(C1N2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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